N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals that incorporate triazolo[4,3-b]pyridazine moieties, known for their potential in creating substances with significant biological activities. These compounds are of interest in synthetic and medicinal chemistry due to their unique structural features and the diverse chemical reactions they undergo.
Synthesis Analysis
Synthesis of compounds containing the triazolo[4,3-b]pyridazine core typically involves cyclization reactions that can be achieved through various methodologies. For instance, the nitrosative cyclization of hydrazino uracils with N-nitrosodimethylamine and phosphorus oxychloride has been described as a method to produce 2-vinyl-v-triazolo pyrimidines, highlighting a potential synthetic pathway that might relate to the compound (Senga, Kanamori, Nishigaki, & Yoneda, 1976).
Scientific Research Applications
Synthesis and Structural Exploration
Compounds containing triazolo[4,3-b]pyridazine moieties are synthesized through various methods, contributing to the field of medicinal chemistry and drug discovery. For instance, the synthesis of enaminones and their reactions with active methylene compounds, aliphatic amines, and heterocyclic amines lead to the formation of substituted pyridines, bipyrazoles, pyrazolylisoxazoles, and triazolopyrimidines, showcasing the versatility of these compounds in synthesizing diverse heterocyclic structures (S. Riyadh, Molecules, 2011).
Potential Biological Activities
These compounds often exhibit significant biological activities, making them of interest in the development of new therapeutic agents. The synthesis and structural modification of triazolo[4,3-b]pyridazines and related heterocycles have led to compounds with potential antitumor, antimicrobial, and anti-inflammatory activities. For instance, certain synthesized compounds have shown inhibition effects against human breast cell lines and liver carcinoma cell lines, comparable to those of established treatments like 5-fluorouracil, highlighting their potential in cancer research (S. Riyadh, Molecules, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The hydrogen bond accepting and donating characteristics of similar compounds make them precise pharmacophores with a bioactive profile, as they can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways due to their broad range of pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been found to exhibit potent antiproliferative activities against various cell lines .
Safety and Hazards
Future Directions
The future directions in the research and development of such compounds could involve the design and synthesis of new derivatives with improved properties . The review article hopes to help researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,5-dimethyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-11-8-14(22-27-11)18(26)23(2)13-9-24(10-13)16-7-6-15-19-20-17(25(15)21-16)12-4-3-5-12/h6-8,12-13H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUBLCVAIWXPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1,2-oxazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.